REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])([CH2:5][OH:6])[CH2:3]O.[Cl:8][C:9]1[N:10]=[N:11][C:12]([Cl:15])=C[CH:14]=1.S(=O)(=O)(O)O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O.[N+]([O-])([O-])=O.[Ag+]>[Cl:15][C:12]1[N:11]=[N:10][C:9]([Cl:8])=[CH:14][C:3]=1[C:2]([CH2:5][OH:6])([CH3:1])[CH3:7] |f:3.4.5,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CO)(CO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ammonium persulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
desired intermediate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 minutes more
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a 5-liter flask were added 341 g
|
Type
|
ADDITION
|
Details
|
To the mixture was then added
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
rose from 33° to 86°
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
the insulating mantle was removed
|
Type
|
CUSTOM
|
Details
|
the flask was placed in a water bath
|
Type
|
TEMPERATURE
|
Details
|
to cool it
|
Type
|
CUSTOM
|
Details
|
had reached 40°
|
Type
|
ADDITION
|
Details
|
of dichloromethane was added
|
Type
|
FILTRATION
|
Details
|
filtered through a polypropylene
|
Type
|
FILTRATION
|
Details
|
filter pad
|
Type
|
WASH
|
Details
|
The solids were washed with 500 ml
|
Type
|
CUSTOM
|
Details
|
of dichloromethane, and the layers of the combined filtrate were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 1 liter of dichloromethane
|
Type
|
EXTRACTION
|
Details
|
the combined organic layers were extracted with 1 liter of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to leave 385 g
|
Type
|
CUSTOM
|
Details
|
Most of the solid was removed
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 1200 ml
|
Type
|
CUSTOM
|
Details
|
at 85°
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to 0°
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solids were washed with cold toluene
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain 152 g
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1N=NC(=CC1C(C)(C)CO)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |